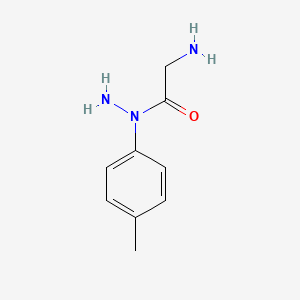

Glycine, N-(4-methylphenyl)-, hydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-amino-N-(4-methylphenyl)acetohydrazide |

InChI |

InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)12(11)9(13)6-10/h2-5H,6,10-11H2,1H3 |

InChI Key |

VNNYGBIQQVJHQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)CN)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Glycine (B1666218), N-(4-methylphenyl)-, hydrazide

The conventional synthesis of Glycine, N-(4-methylphenyl)-, hydrazide is primarily achieved through a two-step process. The first step involves the preparation of an N-substituted glycine ester, which then undergoes hydrazinolysis.

The most common and established route to Glycine, N-(4-methylphenyl)-, hydrazide involves the condensation reaction between an ester of N-(4-methylphenyl)glycine, such as ethyl or methyl N-(4-methylphenyl)glycinate, and hydrazine (B178648) hydrate (B1144303). nih.gov This reaction, known as hydrazinolysis, directly converts the ester functional group into the desired hydrazide.

The general procedure consists of refluxing the N-aryl glycine ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695). nih.gov The reaction proceeds until completion, which can take several hours. Upon cooling, the product, Glycine, N-(4-methylphenyl)-, hydrazide, typically crystallizes from the solution and can be purified by recrystallization from a solvent like ethanol to achieve high purity. nih.gov

Optimization of this reaction focuses on several key parameters:

Reaction Time: Prolonged reflux is often necessary to drive the reaction to completion. Monitoring by techniques like thin-layer chromatography (TLC) is crucial to determine the optimal duration.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent (e.g., ethanol, ~78 °C) to ensure a sufficient reaction rate.

Reagent Stoichiometry: A molar excess of hydrazine hydrate is generally used to ensure complete conversion of the starting ester.

The resulting Glycine, N-(4-methylphenyl)-, hydrazide is a stable intermediate that can be subsequently used in further condensation reactions. For instance, it can be reacted with various aldehydes and ketones to form a wide array of N-substituted hydrazones, which are of interest in various fields of chemical research. nih.govnih.govnih.gov

| Method | Typical Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in Ethanol | 3 - 48 hours | Moderate to Good | nih.govnih.gov |

| Microwave Irradiation | Ethanol, Sealed Vessel | 3 - 5 minutes | Excellent | |

| Ultrasound Irradiation | Water:Glycerol, 20 kHz | 5 - 45 minutes | Good to Excellent | nih.govlew.ro |

| Simultaneous MW/US | Solvent-free or Ethanol | ~1 minute | High | rsc.orgcolab.ws |

In the context of synthesizing Glycine, N-(4-methylphenyl)-, hydrazide, protecting group strategy primarily revolves around the carboxylic acid functionality. The synthesis begins with the precursor N-(4-methylphenyl)glycine. To facilitate the specific formation of the hydrazide, the carboxylic acid group is first converted into an ester, such as a methyl or ethyl ester. This ester group serves as a practical protecting group for the carboxylic acid, preventing its interference in other potential reactions while activating it for the subsequent nucleophilic attack by hydrazine.

While the secondary amine of the glycine backbone is already substituted with the 4-methylphenyl group and is generally less reactive, in more complex syntheses, such as solid-phase peptide synthesis, this nitrogen might require protection. nih.gov Common N-protecting groups used in peptide and amino acid chemistry include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). nih.gov However, for the direct synthesis of the title compound from its ester, additional N-protection is typically unnecessary.

The use of hydrazide itself can be considered a step in a protecting group strategy. Peptide hydrazides are used as stable, isolable intermediates in protein synthesis, acting as precursors to peptide thioesters for native chemical ligation. nih.gov This highlights the dual role of the hydrazide group as both a target functional group and a latent activated carboxyl derivative.

While the final hydrazinolysis step to form Glycine, N-(4-methylphenyl)-, hydrazide from its ester is typically a non-catalytic thermal condensation, catalysis is crucial for the efficient synthesis of its key precursor, N-(4-methylphenyl)glycine.

Several catalytic methods exist for the N-arylation of glycine or its derivatives:

Reductive Amination: A common method involves the reductive amination of glyoxylic acid with p-toluidine. This reaction can be catalyzed by hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov

Cross-Coupling Reactions: Modern cross-coupling methods provide a powerful route to N-aryl glycines. The reaction of an aryl halide (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) with a glycine ester can be catalyzed by copper or palladium complexes. For instance, the Ullmann condensation, using a copper catalyst, or Buchwald-Hartwig amination, using a palladium catalyst with specialized phosphine (B1218219) ligands like GPhos, can effectively form the required C-N bond with high yield and selectivity. nih.gov

| Reaction Type | Reactants | Catalyst System | Reference |

|---|---|---|---|

| Reductive Amination | p-Toluidine + Glyoxylic Acid | Pd/C, H₂ | nih.gov |

| Buchwald-Hartwig Amination | 4-Iodotoluene + Glycine Ester | Palladium / Phosphine Ligand (e.g., GPhos) | nih.gov |

| Ullmann Condensation | 4-Bromotoluene + Glycine Ester | Copper (e.g., CuI) / Ligand | capes.gov.br |

Although the hydrazinolysis step itself is generally uncatalyzed, studies on related compounds have shown that the reaction of hydrazine with certain substrates can be subject to specific base catalysis, which could be a potential avenue for optimization. researchgate.net

Novel Approaches in Glycine, N-(4-methylphenyl)-, hydrazide Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, often referred to as "green chemistry," which minimize waste, energy consumption, and the use of hazardous materials.

Green chemistry principles are being increasingly applied to the synthesis of hydrazides and their precursors. One notable approach is the use of organocatalysis in solvent-free conditions. For example, the condensation of hydrazides with carbonyl compounds has been achieved using L-proline as an efficient, recyclable organocatalyst via mechanical grinding, eliminating the need for bulk solvents and simplifying purification.

To overcome the long reaction times often associated with conventional thermal heating, alternative energy sources are being employed.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The condensation of esters with hydrazine hydrate to form hydrazides, a key step in the synthesis of the title compound, can be dramatically expedited using microwave irradiation. Reactions that typically require many hours of reflux can often be completed in a matter of minutes, frequently with improved yields.

Sonochemical synthesis , which utilizes the energy of high-frequency ultrasound, offers another efficient and green alternative. Ultrasonic irradiation promotes the synthesis of hydrazides and hydrazones by creating localized high-temperature and high-pressure zones through acoustic cavitation, which enhances reaction rates. nih.govlew.ro This method often results in shorter reaction times, higher yields, and can be performed under milder conditions than conventional heating. nih.govrsc.org Some research has demonstrated the remarkable efficiency of performing hydrazinolysis of esters by applying microwave and ultrasound irradiation simultaneously, reducing reaction times to as little as one minute. rsc.orgcolab.ws These advanced methods represent a significant improvement in efficiency and sustainability for the synthesis of Glycine, N-(4-methylphenyl)-, hydrazide and related compounds.

Flow Chemistry Applications for Continuous Production

The continuous production of "Glycine, N-(4-methylphenyl)-, hydrazide" using flow chemistry, while not extensively documented for this specific molecule, can be inferred from established methodologies for the synthesis of hydrazides and peptides in continuous flow systems. osti.govchimia.chnih.govnih.govacs.orgrsc.orgacs.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. acs.org

A potential flow-based synthesis of "Glycine, N-(4-methylphenyl)-, hydrazide" would likely involve a two-step process. The first step would be the synthesis of an ester of N-(4-methylphenyl)glycine. This could be achieved by reacting 4-methylaniline with an excess of an α-haloacetate, such as ethyl chloroacetate, under basic conditions. In a flow setup, streams of the reactants would be continuously mixed and heated in a reactor coil to ensure a rapid and complete reaction.

The second step, the hydrazinolysis of the resulting ester, can also be efficiently performed in a flow system. osti.govacs.orgacs.org A solution of the N-(4-methylphenyl)glycine ester would be mixed with a stream of hydrazine hydrate. The mixture would then pass through a heated reactor coil to facilitate the conversion to the corresponding hydrazide. The short residence times and precise temperature control in a flow reactor can minimize the formation of byproducts. osti.gov One of the key advantages of using flow chemistry for hydrazide synthesis is the ability to control the precipitation of the product, which can sometimes be a challenge in batch processes. osti.gov

While the direct application of flow chemistry to "Glycine, N-(4-methylphenyl)-, hydrazide" is not explicitly reported, the successful continuous synthesis of other acid hydrazides from carboxylic acids and esters demonstrates the feasibility of this approach. osti.govacs.orgacs.org For instance, a concise methodology for the synthesis of various acid hydrazides from carboxylic acids in a continuous flow process has been described with yields ranging from 65-91% and short residence times of 13-25 minutes. osti.govacs.orgacs.org Furthermore, the development of automated flow-based peptide synthesizers highlights the maturity of this technology for creating amide bonds, a key step in the synthesis of the precursor to our target molecule. chimia.chnih.govnih.govrsc.org

Derivatization Strategies of the Glycine, N-(4-methylphenyl)-, hydrazide Core

The "Glycine, N-(4-methylphenyl)-, hydrazide" core offers multiple points for chemical modification, allowing for the generation of diverse libraries of related compounds. These modifications can be targeted at the hydrazide moiety, the phenyl ring system, or the glycine backbone.

Modifications at the Hydrazide Moiety

The hydrazide functional group is a versatile handle for a variety of chemical transformations. The terminal nitrogen atom of the hydrazide is nucleophilic and readily reacts with electrophiles. oup.com

A common derivatization strategy involves the condensation of the hydrazide with aldehydes and ketones to form stable N-acylhydrazones. nih.govnih.govnih.gov This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol. The resulting hydrazones can be further reduced, for example with sodium cyanoborohydride, to yield the corresponding N-substituted hydrazides. nih.gov This two-step sequence allows for the introduction of a wide range of substituents.

Another important reaction of the hydrazide moiety is its oxidation to an acyl azide (B81097). This can be achieved using reagents like sodium nitrite (B80452) in acidic conditions. Acyl azides are valuable intermediates in peptide synthesis as they can react with amino acids or peptide fragments to form new amide bonds. pentelutelabmit.com

The hydrazide can also be acylated with acid chlorides or anhydrides to form diacylhydrazines. Furthermore, palladium-catalyzed cross-coupling reactions have been employed for the N-arylation of hydrazides with aryl halides, providing access to N,N'-disubstituted hydrazides. organic-chemistry.org

Substitutions on the Phenyl Ring System

The aromatic phenyl ring of "Glycine, N-(4-methylphenyl)-, hydrazide" is amenable to electrophilic aromatic substitution reactions. The existing amino and methyl groups are ortho-, para-directing and activating, which will influence the regioselectivity of these reactions. However, the N-acylglycine substituent will have a deactivating effect.

Typical electrophilic aromatic substitutions that could be performed include:

Halogenation: Introduction of bromine or chlorine atoms onto the ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring. The position of nitration would be directed by the existing substituents.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions could introduce further alkyl or acyl groups onto the phenyl ring, although the presence of the deactivating N-acylglycine group might require harsh conditions.

Diversification via Glycine Backbone Modifications

The glycine backbone itself can be a point of diversification, drawing inspiration from the field of peptoid chemistry. nih.govnih.gov Peptoids are N-substituted glycine oligomers and their synthesis and modification are well-established.

One approach to modify the glycine backbone is to introduce substituents at the α-carbon. While direct substitution on the glycine backbone of the pre-formed hydrazide is challenging, a synthetic approach starting from a substituted α-amino acid could be employed. For example, starting with an α-substituted analog of N-(4-methylphenyl)glycine would lead to a hydrazide with a modified backbone.

Furthermore, the amide bond of the glycine unit can be a target for modification. For example, reduction of the amide carbonyl group would yield the corresponding N-(4-methylphenyl)ethylenediamine derivative.

The incorporation of glycine and its derivatives can significantly impact the conformational flexibility of a molecule. acs.org Therefore, modifications to the glycine backbone can be used to control the three-dimensional structure of the resulting compounds.

Reactivity and Mechanistic Organic Chemistry of Glycine, N-(4-methylphenyl)-, hydrazide

The reactivity of "Glycine, N-(4-methylphenyl)-, hydrazide" is dictated by the interplay of its functional groups: the secondary aromatic amine, the amide, the hydrazide, and the aromatic ring.

Nucleophilic and Electrophilic Reactivity Patterns

Nucleophilic Reactivity:

The primary sites of nucleophilicity in "Glycine, N-(4-methylphenyl)-, hydrazide" are the nitrogen atoms.

Hydrazide Moiety: The terminal nitrogen atom of the hydrazide is the most nucleophilic site in the molecule. oup.com This is attributed to the "alpha effect," where the presence of an adjacent atom with lone pair electrons enhances nucleophilicity. acs.orgresearchgate.netuni-muenchen.de This high nucleophilicity allows it to readily react with a variety of electrophiles, including aldehydes, ketones, and acylating agents, as discussed in the derivatization section. nih.govnih.govnih.gov The internal nitrogen of the hydrazide is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov

Secondary Aromatic Amine: The nitrogen atom of the N-(4-methylphenyl) group is also nucleophilic, though less so than the terminal hydrazide nitrogen. Its nucleophilicity is influenced by the electronic nature of the aromatic ring and the steric hindrance around the nitrogen atom. It can participate in reactions such as alkylation or acylation under appropriate conditions.

Electrophilic Reactivity:

The primary site of electrophilicity is the carbonyl carbon of the amide group.

Amide Carbonyl: This carbon is susceptible to attack by strong nucleophiles, which could lead to cleavage of the amide bond. However, amides are generally stable functional groups and require forcing conditions for such reactions.

Phenyl Ring: As discussed previously, the phenyl ring can act as a nucleophile in electrophilic aromatic substitution reactions. Conversely, under certain conditions, such as in the presence of a strong electron-withdrawing group, the ring could become susceptible to nucleophilic aromatic substitution, although this is less common for this type of structure.

Reaction Mechanisms in Functional Group Transformations

The hydrazide functional group in Glycine, N-(4-methylphenyl)-, hydrazide is a versatile reactive handle that can participate in a variety of chemical transformations.

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield the corresponding N-acylhydrazone. The presence of the N-(4-methylphenyl)glycyl moiety can influence the reactivity and properties of the resulting hydrazone.

Furthermore, the hydrazide group can be oxidized to form a highly reactive acyl azide intermediate. This transformation is often achieved using reagents like sodium nitrite in an acidic medium. The resulting acyl azide is a valuable species in peptide synthesis, where it can react with an amino acid or peptide to form a new peptide bond. This method, known as the azide coupling method, is a classical approach in peptide chemistry. oup.com

The hydrazide can also serve as a potent nucleophile in other reactions. oup.com For instance, it can react with acyl chlorides or anhydrides to form N,N'-diacylhydrazines. nih.gov These transformations highlight the dual nucleophilic nature of the hydrazine moiety.

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. Hydrazides and aryl hydrazines are frequently employed as key components in various MCRs to generate a diverse array of heterocyclic compounds. tandfonline.comrsc.org

Glycine, N-(4-methylphenyl)-, hydrazide, with its distinct nucleophilic centers, is a prime candidate for participation in such reactions. For example, it can be envisioned to react with a β-dicarbonyl compound and an aldehyde in a Biginelli-type or Hantzsch-type reaction to afford substituted pyrimidines or dihydropyridines, respectively, bearing the N-(4-methylphenyl)glycyl substituent.

A notable application of hydrazides in MCRs is in the synthesis of pyrazole (B372694) derivatives. tandfonline.com The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical method for pyrazole synthesis. In a multi-component setting, Glycine, N-(4-methylphenyl)-, hydrazide could react with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, to construct complex pyranopyrazole systems. tandfonline.com The in situ formation of an intermediate from the aldehyde and the active methylene compound would be followed by a Michael addition of the hydrazide and subsequent cyclization and dehydration steps.

The aerobic copper-catalyzed multi-component reaction of aldehydes and aryl hydrazines to synthesize N′,N′-diaryl acylhydrazines also presents a potential pathway for the elaboration of Glycine, N-(4-methylphenyl)-, hydrazide. rsc.org This strategy could be adapted to introduce a second aryl group onto the terminal nitrogen of the hydrazide, further diversifying its synthetic utility.

Table 2: Potential Multi-Component Reactions Involving Glycine, N-(4-methylphenyl)-, hydrazide

| Reaction Type | Reactants | Potential Product Class |

| Pyrazole Synthesis | Glycine, N-(4-methylphenyl)-, hydrazide, Aldehyde, Active Methylene Compound | Substituted Pyranopyrazoles |

| Biginelli-like Reaction | Glycine, N-(4-methylphenyl)-, hydrazide, Aldehyde, β-Ketoester | Dihydropyrimidinones |

| Hantzsch-like Reaction | Glycine, N-(4-methylphenyl)-, hydrazide, Aldehyde, β-Dicarbonyl Compound | Dihydropyridines |

Advanced Structural Analysis and Conformational Studies

Crystallographic Investigations of Glycine (B1666218), N-(4-methylphenyl)-, hydrazide

The three-dimensional arrangement of atoms and molecules in the crystalline solid-state of Glycine, N-(4-methylphenyl)-, hydrazide has been elucidated through single-crystal X-ray diffraction, revealing key details about its molecular geometry, intermolecular interactions, and supramolecular assembly.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

Single-crystal X-ray diffraction analysis of a compound identified as 2-(4-Methylphenyl)acetohydrazide, which corresponds to Glycine, N-(4-methylphenyl)-, hydrazide, provides precise data on its molecular structure. The analysis reveals that the dihedral angle between the benzene (B151609) ring and the mean plane of the acetohydrazide group is 88.2(7)°. This near-perpendicular orientation is a significant feature of its conformation in the solid state. The bond lengths and angles within the molecule are reported to be within normal ranges. nih.gov

Table 1: Crystal Data and Structure Refinement for Glycine, N-(4-methylphenyl)-, hydrazide

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₂N₂O |

| Formula Weight | 180.21 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.663 (4) |

| b (Å) | 5.8690 (14) |

| c (Å) | 9.771 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 955.0 (4) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.050 |

| wR(F²) | 0.151 |

| Goodness-of-fit (S) | 1.07 |

Data sourced from a study on 2-(4-Methylphenyl)acetohydrazide. nih.gov

Hydrogen Bonding Networks and Supramolecular Assembly

In the crystal lattice, molecules of Glycine, N-(4-methylphenyl)-, hydrazide are interconnected through a network of hydrogen bonds. Specifically, N—H···O hydrogen bonds and weak C—H···O intermolecular interactions are the primary forces driving the supramolecular assembly. These interactions link adjacent molecules to form infinite one-dimensional ribbons that propagate along the nih.gov crystallographic direction. nih.gov A packing diagram viewed along the b-axis clearly illustrates these chains, with dashed lines indicating the hydrogen bonds responsible for the structure. nih.gov

Table 2: Hydrogen-bond Geometry (Å, °) for Glycine, N-(4-methylphenyl)-, hydrazide

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1A···O1ⁱ | 0.86 | 2.11 | 2.919 (4) | 157 |

| N1—H1B···O1ⁱ | 0.86 | 2.53 | 3.190 (4) | 135 |

| C2—H2A···O1ⁱⁱ | 0.97 | 2.55 | 3.447 (5) | 154 |

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y+1/2, z-1/2. Data sourced from a study on 2-(4-Methylphenyl)acetohydrazide. nih.gov

Polymorphism and Solid-State Structural Variability

Based on the available scientific literature, there are no specific reports detailing the existence of polymorphs for Glycine, N-(4-methylphenyl)-, hydrazide. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state chemistry, but studies on this particular compound have not yet addressed this phenomenon.

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic data is used for routine identification, more advanced techniques can offer deeper insights into the compound's conformational and electronic properties.

Detailed Nuclear Magnetic Resonance (NMR) Studies (2D-NMR, Solid-State NMR)

Detailed Nuclear Magnetic Resonance (NMR) studies, such as two-dimensional NMR (2D-NMR) or solid-state NMR (SSNMR), for Glycine, N-(4-methylphenyl)-, hydrazide are not extensively reported in the reviewed literature. Such studies would be invaluable for confirming the through-bond and through-space correlations between atoms, providing a more complete picture of its molecular structure and dynamics in solution and the solid state. While NMR is a standard technique for the structural analysis of dipeptides and other biomolecules, specific advanced NMR data for this compound is not publicly available. walisongo.ac.id

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Insights

Comprehensive conformational analyses of Glycine, N-(4-methylphenyl)-, hydrazide using advanced vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy have not been detailed in the accessible literature. While FT-IR is often used to identify functional groups, such as the characteristic absorption bands for carbonyl and amide groups in hydrazide derivatives, a full conformational study based on vibrational spectra has not been published for this specific molecule. hilarispublisher.comprimescholars.com

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Upon electron impact ionization, the molecular ion peak (M+) would be observed, corresponding to the exact mass of the molecule. The fragmentation of Glycine, N-(4-methylphenyl)-, hydrazide is expected to occur at the weakest bonds. The N-N bond of the hydrazide moiety and the C-N bonds are likely candidates for initial cleavage.

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for amides and hydrazides. This could result in the formation of a resonance-stabilized acylium ion.

McLafferty Rearrangement: If a suitable gamma-hydrogen is available, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule and the formation of a radical cation.

Cleavage of the N-N Bond: The N-N single bond in the hydrazide group is relatively weak and can undergo homolytic or heterolytic cleavage, leading to the formation of distinct fragment ions.

Cleavage of the N-Aryl Bond: The bond between the nitrogen atom and the 4-methylphenyl group can also cleave, generating ions corresponding to the tolyl group and the remaining glycine hydrazide fragment.

Isotopic Analysis:

Isotopic analysis, particularly with stable isotopes like ¹³C and ¹⁵N, is a valuable tool in mass spectrometry for tracing metabolic pathways and quantifying molecules. nih.gov In the case of Glycine, N-(4-methylphenyl)-, hydrazide, the natural abundance of these isotopes would lead to M+1 and M+2 peaks in the mass spectrum, with intensities predictable from the elemental formula. For more detailed studies, the compound could be synthesized using isotopically labeled precursors to aid in the elucidation of its fragmentation mechanisms or to serve as an internal standard for quantitative analysis. nih.gov

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of Glycine, N-(4-methylphenyl)-, hydrazide

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 179 | [C₉H₁₃N₃O]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | Cleavage of the C-N bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from tolyl group |

| 74 | [C₂H₄N₂O]⁺ | Fragment from glycine hydrazide moiety |

| 57 | [C₂H₃O]⁺ | Acylium ion from alpha-cleavage |

Conformational Landscape and Dynamic Behavior

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For Glycine, N-(4-methylphenyl)-, hydrazide, understanding its conformational landscape is crucial.

Rotational Barriers and Torsional Dynamics

The presence of several single bonds in Glycine, N-(4-methylphenyl)-, hydrazide allows for a range of possible conformations. The rotation around these bonds is not entirely free, as it is hindered by energy barriers arising from steric and electronic effects. nih.gov

The most significant rotational barriers are expected around the N-N bond of the hydrazide and the N-C(aryl) bond. Studies on related atropisomeric hydrazides have shown that the energy barrier to rotation around the N-N bond can be substantial, sometimes leading to the existence of stable rotational isomers (atropisomers) at room temperature. nih.gov This high barrier is attributed to the steric hindrance of the substituents and the electronic character of the nitrogen atoms. nih.gov Density functional theory (DFT) calculations on similar systems have been shown to be a reliable tool for predicting these rotational energy barriers. nih.govnih.gov

The rotation of the 4-methylphenyl group around the N-C bond will also have a specific energy profile, influenced by the interaction of the aromatic ring with the rest of the molecule.

Table 2: Estimated Rotational Barriers for Key Bonds

| Bond | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |

| N-N (Hydrazide) | High (Potentially >20 kcal/mol) | Steric hindrance, p-orbital character of nitrogen atoms nih.gov |

| N-C (Aryl) | Moderate | Steric interactions with adjacent groups |

| Cα-C (Carbonyl) | Low | Less steric hindrance |

Preferred Conformations in Solution and Solid States

The preferred conformation of Glycine, N-(4-methylphenyl)-, hydrazide can differ between the solution and solid states due to the influence of intermolecular interactions, such as hydrogen bonding and crystal packing forces. mdpi.com

In the solid state , molecules often adopt a conformation that allows for the most efficient packing and maximization of intermolecular forces. For glycine derivatives, the solid-state structure is often characterized by extensive hydrogen bonding networks. mdpi.com X-ray crystallography would be the definitive method to determine the solid-state conformation. In the absence of specific data, it can be hypothesized that the molecule will adopt a relatively planar conformation to facilitate stacking interactions of the aromatic rings, with intermolecular hydrogen bonds involving the hydrazide N-H and C=O groups. Studies on N-alkylated glycine derivatives have revealed both planar and twisted conformations in the solid state, depending on the nature of the substituent and the crystal packing. mdpi.com

In solution , the molecule will exist as an equilibrium of different conformers. The preferred conformation will be influenced by the solvent's polarity and its ability to form hydrogen bonds. In polar solvents, conformations that expose the polar groups (hydrazide and carbonyl) to the solvent will be favored. In non-polar solvents, intramolecular hydrogen bonding might play a more significant role in stabilizing a particular conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying solution-state conformations, through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data.

Influence of Substituents on Conformational Preferences

The conformational preferences of Glycine, N-(4-methylphenyl)-, hydrazide are significantly influenced by the 4-methylphenyl substituent. The electronic and steric properties of substituents on the aromatic ring can alter the rotational barriers and the relative energies of different conformers.

Steric Effects: The size of the substituent at the para-position of the phenyl ring is less likely to have a dramatic steric impact compared to ortho-substituents. However, even a methyl group can influence the fine balance of conformational energies. Studies on related systems have shown that the steric hindrance of substituents surrounding a stereogenic axis is a key determinant of rotational stability. nih.gov The introduction of bulkier substituents would be expected to increase the rotational barrier around the N-C(aryl) bond.

Research on γ-dipeptides has shown that substitutions can lead to different preferred helical foldamers, driven by interactions such as C-H···π bonds. nih.gov While not a peptide, similar non-covalent interactions could play a role in stabilizing certain conformations of Glycine, N-(4-methylphenyl)-, hydrazide.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which dictates its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This optimization is achieved using functionals like B3LYP combined with a basis set such as 6-311G(d,p), which provides a good balance between accuracy and computational cost.

A comprehensive literature search did not yield specific studies that have performed DFT-based geometry optimization for Glycine (B1666218), N-(4-methylphenyl)-, hydrazide. Such a study would provide critical data on bond lengths, bond angles, and dihedral angles, forming the foundation for all further computational analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap generally implies higher reactivity and a "soft" molecule, whereas a large gap suggests high stability and "hardness."

No specific HOMO-LUMO energy values or related electronic properties (such as ionization potential, electron affinity, or chemical hardness) have been published for Glycine, N-(4-methylphenyl)-, hydrazide. For context, computational studies on other organic molecules have used DFT calculations to determine these parameters and predict molecular reactivity.

Table 1: Illustrative Global Reactivity Descriptors (General Data) This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. Data for the specific target compound is not available.

| Parameter | Symbol | Formula | Typical Unit |

| HOMO Energy | EHOMO | - | eV |

| LUMO Energy | ELUMO | - | eV |

| Energy Gap | ΔE | ELUMO - EHOMO | eV |

| Ionization Potential | I | -EHOMO | eV |

| Electron Affinity | A | -ELUMO | eV |

| Chemical Hardness | η | (I - A) / 2 | eV |

| Electronegativity | χ | (I + A) / 2 | eV |

| Electrophilicity Index | ω | χ2 / (2η) | eV |

A Molecular Electrostatic Potential (ESP) map illustrates the charge distribution within a molecule, projecting the electrostatic potential onto the electron density surface. This visualization is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Color-coding, typically from red (most negative potential) to blue (most positive potential), helps predict how a molecule will interact with other molecules, including receptors and substrates.

Specific ESP mapping studies for Glycine, N-(4-methylphenyl)-, hydrazide are not present in the available scientific literature. Such an analysis would be key to understanding its intermolecular interaction patterns.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend theoretical investigations to the dynamic behavior of molecules and their interactions with their environment.

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and understand the energy barriers between them. This can be done using molecular mechanics (MM) force fields or more intensive molecular dynamics (MD) simulations, which simulate the movement of atoms over time. For flexible molecules like N-substituted glycine derivatives, identifying the preferred conformation is crucial as it often corresponds to the bioactive shape.

There are no published conformational analysis studies specifically for Glycine, N-(4-methylphenyl)-, hydrazide. Such research would clarify the molecule's flexibility and its most likely three-dimensional shapes in different environments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding energy. Successful docking can elucidate the binding mode of a molecule and help rationalize its biological activity.

A review of the literature found no molecular docking studies specifically featuring Glycine, N-(4-methylphenyl)-, hydrazide as a ligand. Research on other hydrazide derivatives has utilized docking to investigate their potential as inhibitors for targets like colon cancer cell lines, correlating computational results with in vitro activity.

Reactivity and Reaction Pathway Predictions

Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For "Glycine, N-(4-methylphenyl)-, hydrazide," these methods can be used to understand its stability, how it might react under different conditions, and to predict its spectroscopic properties.

The characterization of transition states is a cornerstone of computational reaction chemistry, providing crucial information about the energy barriers and feasibility of a proposed reaction pathway. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating and characterizing the transition state, chemists can calculate the activation energy of a reaction, which is a key determinant of its rate.

While specific transition state calculations for reactions involving "Glycine, N-(4-methylphenyl)-, hydrazide" are not documented in the literature, we can infer the methodology from studies on similar systems, such as the synthesis of hydrazine (B178648). nih.gov Computational methods like Density Functional Theory (DFT) are commonly employed to model reaction pathways. nih.gov

For a proposed reaction of "Glycine, N-(4-methylphenyl)-, hydrazide," for instance, its acylation or condensation with an aldehyde, the process of transition state characterization would involve the following steps:

Geometry Optimization of Reactants, Products, and Transition State: The three-dimensional structures of the starting materials, the final products, and an initial guess for the transition state structure are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the exact transition state structure on the potential energy surface. This structure corresponds to a saddle point, having a minimum energy in all directions except for one, which corresponds to the reaction coordinate.

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov

The table below presents hypothetical energy values for a proposed reaction involving "Glycine, N-(4-methylphenyl)-, hydrazide" to illustrate the kind of data obtained from such calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

These calculations would provide a quantitative measure of the reaction's feasibility, with a lower activation energy indicating a faster reaction.

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational models can be used to investigate these solvent effects, providing insights into how the stability and reactivity of "Glycine, N-(4-methylphenyl)-, hydrazide" might change in different environments.

Theoretical studies on glycine and its derivatives have shown that the solvent can significantly influence their conformational stability and properties. nih.govacs.orgnih.gov For instance, in the gas phase, the neutral form of glycine is more stable, while in water, the zwitterionic form predominates. nih.gov

There are two main approaches to modeling solvent effects:

Explicit Solvation: This method involves surrounding the solute molecule with a number of individual solvent molecules. This approach can provide a detailed picture of the specific interactions between the solute and the solvent, but it is computationally expensive.

Implicit Solvation (Continuum Models): In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. nih.govacs.org This method is less computationally demanding and is widely used to study the effect of the bulk solvent on molecular properties. The Polarizable Continuum Model (PCM) is a popular example of this approach. aip.org

For "Glycine, N-(4-methylphenyl)-, hydrazide," computational studies could be performed to assess its stability in solvents of varying polarity. The results would be valuable for understanding its behavior in different biological environments or for choosing an appropriate solvent for a chemical reaction. The table below shows hypothetical relative energies of "Glycine, N-(4-methylphenyl)-, hydrazide" in different solvents, illustrating the potential impact of the solvent on its stability.

| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 |

| Chloroform | 4.8 | -2.5 |

| Ethanol (B145695) | 24.6 | -5.0 |

| Water | 78.4 | -7.2 |

These hypothetical data suggest that the compound becomes more stable in more polar solvents, which is a common trend for polar molecules.

Theoretical models can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

NMR Spectroscopy: The prediction of NMR chemical shifts is typically done using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT calculations. rsc.org By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict its chemical shift relative to a standard reference. For "Glycine, N-(4-methylphenyl)-, hydrazide," this would involve calculating the ¹H and ¹³C chemical shifts for all the unique atoms in the molecule. These predicted spectra can then be compared with experimental data to confirm the structure.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for "Glycine, N-(4-methylphenyl)-, hydrazide."

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 170.5 ppm | 170.2 ppm |

| ¹H NMR (NH) | 8.5 ppm | 8.3 ppm |

| IR (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ |

| IR (N-H stretch) | 3300 cm⁻¹ | 3295 cm⁻¹ |

Molecular Interaction Mechanisms and Target Binding Studies

In Vitro Enzymatic Assays for Mechanistic Understanding

Inhibition Kinetics and Mode of Enzyme Binding

No published data is available.

Active Site Interactions and Residue Mapping

No published data is available.

Structure-Based Ligand Design Principles from Enzymatic Data

No published data is available.

Receptor Binding Profiling and Ligand-Receptor Interactions

In Vitro Radioligand Binding Assays for Receptor Affinity

No published data is available.

Allosteric Modulation Mechanisms and Binding Site Identification

No published data is available.

Conformational Changes Induced Upon Ligand Binding

The binding of a ligand, such as Glycine (B1666218), N-(4-methylphenyl)-, hydrazide, to a protein target can induce significant conformational changes in the protein. These changes are often crucial for the protein's biological function, either activating or inhibiting its activity. Techniques like X-ray crystallography and cryo-electron microscopy are instrumental in capturing these structural rearrangements at an atomic level. For example, studies on the N-methyl-D-aspartate (NMDA) receptors have shown that the binding of agonists to the glycine-binding domain can lead to a more "closed-cleft" conformation, which is linked to receptor activation. nih.govnih.gov While these findings are not specific to the compound , they illustrate the principle of ligand-induced conformational changes.

Protein-Ligand Interaction Dynamics

The study of protein-ligand interaction dynamics provides a deeper understanding of the binding event, including the affinity, kinetics, and the specific residues that mediate the interaction.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques to quantify the thermodynamics and kinetics of binding interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

While no specific ITC or SPR data exists for Glycine, N-(4-methylphenyl)-, hydrazide, research on other glycine hydrazides has utilized techniques like whole-cell current measurements to determine apparent inhibitory constants (Ki), which provide an indication of binding potency. nih.govnih.govresearchgate.net

Molecular dynamics (MD) simulations offer a computational lens to visualize the dynamic nature of protein-ligand interactions over time. These simulations can reveal the flexibility of the ligand in the binding pocket, the stability of the complex, and the role of solvent molecules in the interaction. For instance, MD simulations have been used to study the stabilizing effects of glycine on antibody fragments by analyzing hydrogen bond formation and preferential interaction coefficients. nih.govcardiff.ac.uk Such simulations could, in principle, be applied to a complex of Glycine, N-(4-methylphenyl)-, hydrazide and a putative protein target to understand its dynamic behavior.

Identifying the specific amino acid residues that are critical for ligand binding is fundamental to understanding the interaction and for guiding structure-based drug design. This is often achieved through a combination of experimental techniques like site-directed mutagenesis and computational methods.

Computational approaches such as molecular docking and MD simulations can predict the binding pose of the ligand and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with specific residues in the binding site. These "hotspots" are regions that contribute most significantly to the binding energy. While this information is not available for Glycine, N-(4-methylphenyl)-, hydrazide, studies on other systems have successfully mapped these critical interaction points.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of Glycine (B1666218), N-(4-methylphenyl)-, hydrazide

The nature and position of substituents on the N-aryl ring play a crucial role in modulating the biological activity of glycine hydrazides. While direct and extensive SAR data for the 4-methylphenyl substituent is limited, broader studies on N-aryl glycine hydrazides have shown that this position is sensitive to substitution, with different groups leading to a range of activities.

Research on a series of glycine hydrazide analogs as CFTR inhibitors has demonstrated that the N-aryl moiety significantly influences inhibitory potency. For instance, analogs bearing a 2-naphthalenyl group at this position were found to be potent inhibitors, whereas those with a 4-chlorophenyl or a 4-methylphenyl group were considerably less active semanticscholar.orgresearchgate.net. This suggests that the size, hydrophobicity, and electronic properties of the N-aryl substituent are critical for optimal interaction with the biological target.

The substitution pattern on another phenyl ring, typically introduced via the hydrazide moiety, also profoundly affects activity. For example, in the context of CFTR inhibition, compounds with a 3,5-dibromo-2,4-dihydroxyphenyl or a 3,5-dibromo-4-hydroxyphenyl substituent on the hydrazone side chain exhibited the highest potency semanticscholar.orgresearchgate.netnih.gov. The presence of electron-withdrawing bromine atoms and hydrogen-bonding hydroxyl groups appears to be a key determinant of activity in this series.

Table 1: Impact of N-Aryl Substituents on CFTR Inhibitory Activity of Glycine Hydrazide Analogs

| Compound | N-Aryl (R1) Group | Relative Activity |

|---|---|---|

| Analog 1 | 2-naphthalenyl | High |

| Analog 2 | 4-chlorophenyl | Low |

| Analog 3 | 4-methylphenyl | Low |

| GlyH-104 | 1-naphthalenyl | Significantly reduced compared to 2-naphthalenyl |

| GlyH-124/125 | 2-anthracenyl | Weak |

| GlyH-126/127 | 6-quinolinyl | Little to no activity |

The glycine backbone serves as a central scaffold, and its conformation and chemical nature are important for orienting the key interacting moieties. Modifications to the glycine methylene (B1212753) group (CH2) have been shown to influence activity.

In the study of CFTR inhibitors, replacing the methylene group with a carbonyl group to form oxamic acid hydrazides resulted in a two- to three-fold increase in inhibitory potency researchgate.net. This suggests that the planarity and electronic properties of this linker are important for binding. The introduction of a methyl group to the methylene (CH-CH3) had a minimal effect on activity, indicating some tolerance for small alkyl substituents at this position researchgate.net.

These findings highlight the role of the glycine backbone in providing the correct spatial arrangement of the pharmacophoric elements for effective interaction with the target protein.

Table 2: Effect of Glycine Backbone Modification on CFTR Inhibitory Activity

| Compound Series | Backbone Moiety (R2) | Effect on Activity |

|---|---|---|

| Glycine hydrazides (GlyH) | -CH2- | Baseline activity |

| Oxamic acid hydrazides (OxaH) | -C(O)- | Increased potency |

| Alanine-based hydrazides | -CH(CH3)- | Minimal change in activity |

The hydrazide moiety (-CO-NH-N=CH-) is a critical pharmacophoric feature in this class of compounds, often participating in key hydrogen bonding interactions with the target protein. The hydrazone linkage provides a rigid framework that orients the substituted phenyl ring.

Modification of the hydrazone group has been shown to be a key determinant of activity. For instance, the reduction of the Schiff base (N=C) in the hydrazone to an N-C bond led to a decrease in inhibitory activity against CFTR. This underscores the importance of the planarity and electronic distribution of the hydrazone for effective binding.

Furthermore, the hydrazide carbonyl group and the imine nitrogen can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, facilitating anchoring of the ligand in the binding pocket.

Pharmacophore Modeling and Ligand Superposition

As of the time of this writing, specific pharmacophore modeling and ligand superposition studies for "Glycine, N-(4-methylphenyl)-, hydrazide" and its close analogs are not extensively reported in publicly available scientific literature. The following sections are therefore based on general principles inferred from the available structure-activity relationship data.

Based on the SAR data from CFTR inhibitor studies, a hypothetical pharmacophore model for this class of compounds can be proposed. The essential features would likely include:

A hydrophobic region: corresponding to the N-aryl group (e.g., the 4-methylphenyl or, more favorably, a larger aromatic system like naphthalene).

A hydrogen bond acceptor: the carbonyl oxygen of the glycine backbone.

A hydrogen bond donor/acceptor system: within the hydrazide moiety.

A substituted aromatic ring: featuring hydrogen bond donors (hydroxyl groups) and/or halogen bond donors (bromine atoms) to enhance binding affinity.

The spatial arrangement of these features is crucial for biological activity.

To identify common structural features among active analogs, a ligand-based alignment could be performed. By superimposing the structures of potent inhibitors, such as the N-(2-naphthalenyl) and N-(3,5-dibromo-2,4-dihydroxyphenyl) substituted glycine hydrazides, a common three-dimensional arrangement of the key pharmacophoric features would emerge.

This alignment would likely reveal a consensus orientation of the hydrophobic N-aryl group, the central glycine-hydrazide linker, and the substituted phenyl ring. Such a model would be invaluable for the rational design of novel, more potent analogs and for virtual screening of compound libraries to identify new hits with similar biological activities. However, without dedicated computational studies, this remains a hypothetical construct based on the available experimental data.

Rational Design Strategies for Enhanced Molecular Recognition

The rational design of ligands targeting specific biological macromolecules is a cornerstone of modern medicinal chemistry. For derivatives of "Glycine, N-(4-methylphenyl)-, hydrazide," enhancing molecular recognition involves a multi-faceted approach that leverages computational and experimental techniques to optimize the compound's interaction with its intended target. These strategies aim to improve potency, selectivity, and pharmacokinetic properties by systematically modifying the core scaffold and its substituents.

Fragment-Based Drug Design Approaches Utilizing the Hydrazide Scaffold

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the development of lead compounds. chemdiv.comnih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.govnih.gov The hydrazide moiety within "Glycine, N-(4-methylphenyl)-, hydrazide" serves as a versatile scaffold for such an approach due to its synthetic tractability and its ability to form key hydrogen bonding interactions with protein targets.

In the context of FBDD, the "Glycine, N-(4-methylphenyl)-, hydrazide" molecule can be deconstructed into its constituent fragments: the 4-methylphenyl group, the glycine core, and the hydrazide functional group. Each of these fragments can be individually screened or used as a starting point for library design. The hydrazide group, in particular, is of significant interest due to its prevalence in biologically active compounds and its capacity to act as both a hydrogen bond donor and acceptor. mdpi.com

The process of utilizing the hydrazide scaffold in FBDD typically follows these steps:

Fragment Library Design: A library of diverse fragments containing the hydrazide scaffold would be assembled. These fragments would feature a variety of small substituents to explore different regions of the target's binding pocket.

Biophysical Screening: High-sensitivity biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR) are employed to detect the weak binding of these fragments to the target protein. chemdiv.com

Hit Validation and Elaboration: Once a fragment "hit" is identified and its binding mode is confirmed, medicinal chemists can then "grow" the fragment by adding chemical functionalities to improve its affinity and selectivity. This iterative process allows for the gradual optimization of the lead compound. nih.gov

The following table illustrates a hypothetical fragment library based on the hydrazide scaffold and the potential for hit identification through biophysical screening.

| Fragment ID | Structure | Molecular Weight (Da) | Predicted Ligand Efficiency | Screening Outcome |

| F-001 | 4-Methylphenylhydrazide | 136.18 | 0.35 | Hit |

| F-002 | Acetylhydrazide | 74.08 | 0.42 | Hit |

| F-003 | Benzoylhydrazide | 136.15 | 0.31 | No Hit |

| F-004 | Glycine Hydrazide | 89.09 | 0.48 | Hit |

This table is illustrative and does not represent actual experimental data.

Virtual Screening and In Silico Ligand Prioritization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov For "Glycine, N-(4-methylphenyl)-, hydrazide" and its analogs, virtual screening can be a highly effective method for prioritizing compounds for synthesis and biological testing.

The process typically involves the following steps:

Target Structure Preparation: A three-dimensional structure of the target protein is obtained, either through experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation: A large database of chemical compounds is prepared for docking. This can include commercially available compounds or a custom-designed library of "Glycine, N-(4-methylphenyl)-, hydrazide" derivatives.

Molecular Docking: A molecular docking program is used to predict the binding conformation and affinity of each compound in the library to the target protein. The hydrazide moiety is often a key feature in these interactions, forming hydrogen bonds with the catalytic dyad of enzymes like aspartic proteases. researchgate.net

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other criteria, such as drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.comnih.gov

The following table provides a hypothetical example of a virtual screening campaign for derivatives of "Glycine, N-(4-methylphenyl)-, hydrazide" against a hypothetical protein target.

| Compound ID | Modification on Core Scaffold | Docking Score (kcal/mol) | Predicted Hydrogen Bonds with Target | Lipinski's Rule of 5 Compliance |

| GNH-001 | None (Parent Compound) | -7.2 | 3 | Yes |

| GNH-002 | 4-chlorophenyl instead of 4-methylphenyl | -8.5 | 4 | Yes |

| GNH-003 | N-benzyl instead of N-(4-methylphenyl) | -7.9 | 3 | Yes |

| GNH-004 | Additional hydroxyl group on phenyl ring | -8.1 | 5 | Yes |

This table is illustrative and does not represent actual experimental data.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies aimed at identifying novel core structures (scaffolds) or functional groups that can mimic the biological activity of a known lead compound while offering improved properties. uniroma1.itnih.govresearchgate.net These techniques are particularly useful for navigating intellectual property landscapes and overcoming liabilities associated with the original chemical series. nih.gov

For "Glycine, N-(4-methylphenyl)-, hydrazide," scaffold hopping could involve replacing the central glycine-hydrazide core with other chemical motifs that maintain the spatial arrangement of key interaction points. nih.gov For instance, a piperidine or a [3.3.0]-based core could be explored as potential replacements. nih.gov

Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups with others that have similar physical or chemical properties. nih.gov In the case of "Glycine, N-(4-methylphenyl)-, hydrazide," the 4-methylphenyl group could be replaced with a variety of bioisosteres to modulate properties like potency, selectivity, and metabolic stability.

The following table illustrates potential scaffold hops and bioisosteric replacements for "Glycine, N-(4-methylphenyl)-, hydrazide."

| Original Moiety | Replacement Moiety | Rationale for Replacement | Predicted Outcome |

| Glycine-hydrazide scaffold | Pyrrolidinone | Introduce conformational rigidity | Improved binding affinity |

| 4-methylphenyl group | Thiophene ring | Improve metabolic stability | Enhanced pharmacokinetic profile |

| Hydrazide (-CONHNH2) | 1,2,4-Oxadiazole | Increase bioavailability | Better oral absorption |

| Phenyl ring | Cyclohexyl ring | Reduce P450 metabolism | Lower potential for drug-drug interactions |

This table is illustrative and does not represent actual experimental data.

Through the systematic application of these rational design strategies, medicinal chemists can effectively explore the chemical space around "Glycine, N-(4-methylphenyl)-, hydrazide" to develop novel and improved ligands with enhanced molecular recognition and therapeutic potential.

Applications in Organic Synthesis and Chemical Biology Probes

Glycine (B1666218), N-(4-methylphenyl)-, hydrazide as a Synthetic Building Block

The reactivity of the hydrazide functional group, coupled with the structural influence of the N-(4-methylphenyl) group, positions "Glycine, N-(4-methylphenyl)-, hydrazide" as a key intermediate in various synthetic transformations.

Utilization in the Synthesis of Heterocyclic Compounds

Hydrazides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. "Glycine, N-(4-methylphenyl)-, hydrazide" can be readily employed in cyclization reactions to generate important heterocyclic cores, such as pyrazoles and 1,2,4-triazoles.

The synthesis of pyrazole (B372694) derivatives, for instance, can be achieved through the condensation of the hydrazide with 1,3-dicarbonyl compounds. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. The presence of the N-(4-methylphenyl) substituent can influence the regioselectivity of the cyclization and the properties of the final product.

Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from "Glycine, N-(4-methylphenyl)-, hydrazide". One common method involves the reaction with orthoesters or other one-carbon synthons. Another approach is the Pellizzari reaction, which involves the condensation of an acyl hydrazide with an amide. nih.gov The resulting triazoles are a class of compounds with significant interest in medicinal chemistry.

Table 1: Representative Synthesis of Heterocyclic Compounds from Hydrazide Precursors

| Starting Hydrazide | Reagent | Heterocyclic Product | Reference |

|---|---|---|---|

| Nicotinic hydrazide | Aryl esters | Hydrazone derivatives | researchgate.net |

| p-Hydroxybenzoic acid hydrazide | Substituted benzaldehydes | N'-(benzylidene)-4-(hydroxy)benzohydrazides | nih.gov |

This table illustrates general synthetic routes for heterocycles from hydrazides, which are applicable to "Glycine, N-(4-methylphenyl)-, hydrazide".

Role in the Formation of Complex Organic Architectures

Beyond simple heterocycles, "Glycine, N-(4-methylphenyl)-, hydrazide" can serve as a linchpin in the assembly of more complex organic molecules. The hydrazide moiety can participate in multicomponent reactions, allowing for the rapid construction of molecular complexity from simple starting materials. For example, hydrazide-based Ugi reactions can incorporate the "Glycine, N-(4-methylphenyl)-, hydrazide" scaffold into larger, peptide-like structures. acs.org

Furthermore, the N-H bonds of the hydrazide can be functionalized, and the aromatic ring provides a site for further substitution, enabling the elaboration of the initial scaffold into more intricate architectures. This adaptability is crucial for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Development of Libraries of Related Chemical Entities

The straightforward synthesis and versatile reactivity of "Glycine, N-(4-methylphenyl)-, hydrazide" make it an ideal starting point for the generation of chemical libraries. By reacting the hydrazide with a diverse set of aldehydes or ketones, a library of corresponding hydrazones can be readily prepared. researchgate.net Subsequent reduction of these hydrazones can yield a library of N-substituted hydrazides, further expanding the chemical space. nih.govresearchgate.net

This approach, often referred to as "peptoid-hydrazone" and "peptoid-hydrazide" synthesis, allows for the rapid creation of a multitude of structurally related compounds from a single precursor. researchgate.net Such libraries are invaluable tools in drug discovery and chemical biology for the high-throughput screening of biological activity. nih.gov

Chemical Probes for Biological System Exploration

The development of chemical probes is essential for understanding complex biological processes. The "Glycine, N-(4-methylphenyl)-, hydrazide" scaffold offers a promising platform for the design and synthesis of such probes.

Development of Affinity Probes for Target Identification

Affinity-based probes are designed to specifically bind to a biological target, enabling its isolation and identification. The "Glycine, N-(4-methylphenyl)-, hydrazide" structure can be modified to incorporate a reactive group, or "warhead," that can form a covalent bond with the target protein. For instance, the hydrazide itself can be oxidized to a reactive diazenyl species, which can then participate in covalent bond formation.

Alternatively, the core structure can be functionalized with a tag, such as biotin, for affinity purification, and a photoreactive group for covalent cross-linking upon photoactivation. The modular nature of the synthesis allows for the systematic variation of the core structure to optimize binding affinity and selectivity for the target of interest.

Fluorescent or Spin-Labeled Analogs for Imaging Studies

To visualize the distribution and dynamics of biological targets within cells or tissues, chemical probes are often tagged with fluorescent dyes or spin labels. "Glycine, N-(4-methylphenyl)-, hydrazide" can be readily conjugated to a variety of reporter molecules. The hydrazide can react with aldehyde- or ketone-functionalized fluorophores to form stable hydrazones.

Alternatively, the N-aryl glycine core can be synthesized with a fluorescent moiety already incorporated. These labeled analogs can then be used in a range of imaging techniques, such as fluorescence microscopy, to study the localization and trafficking of their biological targets in real-time. While specific fluorescent or spin-labeled analogs of "Glycine, N-(4-methylphenyl)-, hydrazide" have not been reported, the general strategies for labeling hydrazide-containing molecules are well-established and applicable.

Exploration of Novel Chemical Biology Applications

The structural features of Glycine, N-(4-methylphenyl)-, hydrazide make it an attractive scaffold for the development of molecules with novel chemical biology applications, including the modulation of protein-protein interactions and the elucidation of cellular pathways.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can disrupt or stabilize these interactions is a major goal in chemical biology and drug discovery.

N-substituted glycine derivatives, particularly in the form of peptoids, have been successfully employed as mimics of peptide ligands to modulate PPIs. nih.gov The N-(4-methylphenyl)glycine core of the title compound provides a scaffold that can be elaborated to mimic key amino acid residues involved in a PPI interface.

A notable example of this approach is the development of peptoid-based inhibitors of the interaction between the HIV-1 Gag protein and the host protein Tsg101, which is crucial for viral budding. nih.gov In this work, libraries of hydrazone and hydrazide-containing N-substituted glycines were synthesized and screened for their ability to bind to Tsg101. nih.gov This strategy highlights the potential of using the Glycine, N-(4-methylphenyl)-, hydrazide scaffold as a starting point for creating libraries of PPI modulators. The hydrazide functionality allows for the rapid diversification of the molecule through condensation with a variety of aldehydes and ketones to generate hydrazones, which can then be reduced to the corresponding hydrazides if desired. nih.gov

Table 2: Example of a PPI Targeted by N-Substituted Glycine Derivatives

| PPI Target | Biological Process | Type of Modulation | Reference |

| HIV-1 Gag-Tsg101 | HIV-1 viral budding | Inhibition | nih.gov |

Chemical probes that can selectively perturb the function of a single protein are invaluable tools for dissecting complex cellular pathways. Glycine hydrazide derivatives have been identified as potent and selective inhibitors of specific protein targets, demonstrating their utility in pathway elucidation.

For instance, a high-throughput screen identified a class of glycine hydrazides as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR), an epithelial chloride ion channel. nih.govresearchgate.net The lead compound from this study, GlyH-101 (N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide), was found to be a potent and reversible inhibitor of CFTR. nih.govresearchgate.net The discovery of these inhibitors has provided valuable tools for studying the role of CFTR in both normal physiology and in diseases such as cystic fibrosis and secretory diarrheas. nih.govresearchgate.net

While Glycine, N-(4-methylphenyl)-, hydrazide itself was not the identified inhibitor, this research demonstrates that the glycine hydrazide scaffold can be a fruitful starting point for the development of potent and selective protein modulators for pathway elucidation. By synthesizing and screening a library of derivatives of Glycine, N-(4-methylphenyl)-, hydrazide, it is conceivable that novel probes for other protein targets could be discovered.

Covalent modulators are small molecules that form a permanent chemical bond with their protein target, leading to irreversible inhibition or activation. This class of molecules can offer advantages in terms of potency and duration of action. The hydrazide moiety of Glycine, N-(4-methylphenyl)-, hydrazide, while a nucleophile, can be incorporated into scaffolds designed for covalent modification.

The development of covalent protein modifiers often relies on the presence of a nucleophilic amino acid residue (such as cysteine or lysine) in the target protein's binding site and an electrophilic "warhead" on the small molecule inhibitor. While the hydrazide itself is nucleophilic, it can be part of a larger molecule that, upon initial non-covalent binding, positions a separate electrophilic group for covalent reaction.

Furthermore, some studies have explored the use of hydrazide-containing compounds in the context of covalent modification. For example, plant-derived natural products with electrophilic functional groups are known to covalently modify proteins, and proteomic strategies are used to identify these targets. nih.gov While not directly involving the hydrazide as the reactive group, this research underscores the importance of covalent modification in modulating protein function.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Sustainable Production

The development of environmentally friendly and efficient methods for synthesizing "Glycine, N-(4-methylphenyl)-, hydrazide" is a primary focus. Current research is moving beyond traditional synthetic routes to embrace the principles of green chemistry. A promising approach involves a catalyst-free, three-component reaction of amines, azodicarboxylates, and diazoalkanes. rsc.org This method offers the potential for high yields under sustainable conditions, avoiding the need for metal catalysts or light irradiation. rsc.org

Further research will likely concentrate on optimizing this and other novel synthetic pathways. Key goals include the use of renewable starting materials, minimizing solvent waste through the use of aqueous media, and developing scalable reaction protocols suitable for industrial application. The success of scale-up reactions and the ability to perform synthetic transformations on the resulting glycine (B1666218) products are critical for making this compound readily available for further research and potential commercialization. rsc.org

Integration of Artificial Intelligence in Compound Design and Optimization

Artificial intelligence (AI) and machine learning are set to revolutionize the field of medicinal chemistry, and the study of "Glycine, N-(4-methylphenyl)-, hydrazide" is no exception. These powerful computational tools can be employed to accelerate the design and optimization of novel analogues with enhanced properties. By analyzing the structure-activity relationships of existing glycine hydrazide derivatives, AI algorithms can predict which modifications are most likely to improve efficacy and reduce potential off-target effects.

For instance, AI can be used to screen virtual libraries of compounds based on the "Glycine, N-(4-methylphenyl)-, hydrazide" scaffold, identifying candidates with a higher probability of interacting with specific biological targets. This in-silico screening significantly reduces the time and cost associated with traditional high-throughput screening methods. Furthermore, predictive models can help to optimize the pharmacokinetic and pharmacodynamic properties of new derivatives, guiding chemists in the synthesis of molecules with improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Exploration of Novel Biological Targets for Mechanistic Studies

While the precise biological targets of "Glycine, N-(4-methylphenyl)-, hydrazide" are still under investigation, the broader class of glycine hydrazides has shown activity against targets such as the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov Future research will aim to identify the specific proteins and pathways with which "Glycine, N-(4-methylphenyl)-, hydrazide" interacts.

This exploration will involve a range of techniques, including affinity chromatography, proteomics, and genetic screening, to pull down and identify binding partners. Once potential targets are identified, detailed mechanistic studies will be necessary to understand how the compound modulates their function. For example, researchers will investigate whether it acts as an inhibitor, activator, or allosteric modulator. Understanding the mechanism of action is crucial for elucidating the compound's therapeutic potential and for the rational design of second-generation molecules with improved selectivity and potency. The exploration of its role as a potential inhibitor of enzymes like DNA ligase, as seen with similar structures, could also be a fruitful avenue. nih.gov

Development of Chemosensors and Diagnostic Tools based on the Hydrazide Scaffold

The inherent chemical reactivity of the hydrazide functional group makes "Glycine, N-(4-methylphenyl)-, hydrazide" an attractive candidate for the development of novel chemosensors and diagnostic tools. The hydrazide moiety can readily react with aldehydes and ketones to form stable hydrazones, a reaction that can be coupled to a detectable signal such as a change in color or fluorescence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Glycine, N-(4-methylphenyl)-, hydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step process. First, aromatic amines (e.g., 4-methylaniline) are reacted with ethyl iodoacetate to form an intermediate ester. Subsequent hydrazinolysis with hydrazine hydrate yields the glycine hydrazide core. A final condensation step with aldehydes (e.g., 2,4-dihydroxy-3,5-dibromobenzaldehyde) introduces functional groups. Optimization involves controlling stoichiometry, reaction time (e.g., 12–24 hours for hydrazinolysis), and temperature (60–80°C). Side products can be minimized using anhydrous solvents like ethanol or dioxane .

Q. Which analytical techniques are most effective for characterizing the structure and purity of Glycine, N-(4-methylphenyl)-, hydrazide?